N4-(3-Bromophenyl)quinazoline-4,6-diamine
Overview
Description
N4-(3-Bromophenyl)quinazoline-4,6-diamine is a chemical compound with the molecular formula C14H11BrN4 and a molecular weight of 315.17 g/mol . It is characterized by the presence of a bromophenyl group attached to a quinazoline ring system, which is further substituted with diamine groups at positions 4 and 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-Bromophenyl)quinazoline-4,6-diamine typically involves the reaction of 3-bromoaniline with 4,6-dichloroquinazoline under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the amine group of 3-bromoaniline displaces the chlorine atoms on the quinazoline ring, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N4-(3-Bromophenyl)quinazoline-4,6-diamine can undergo various chemical reactions, including:
Common Reagents and Conditions
Substitution: Amines, thiols; reactions are conducted in polar solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, oxidation states, and substitution patterns .
Scientific Research Applications
N4-(3-Bromophenyl)quinazoline-4,6-diamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N4-(3-Bromophenyl)quinazoline-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The compound can bind to the active sites of enzymes, inhibiting their function or altering their catalytic properties . Additionally, it may interact with cellular receptors, triggering signaling pathways that result in various biological effects .
Comparison with Similar Compounds
Similar Compounds
N4-Phenylquinazoline-4,6-diamine: Similar structure but lacks the bromine atom, resulting in different chemical properties and reactivity.
N4-(4-Bromophenyl)quinazoline-4,6-diamine: Similar structure with the bromine atom at the para position, leading to variations in steric and electronic effects.
N4-(3-Chlorophenyl)quinazoline-4,6-diamine: Chlorine atom instead of bromine, affecting the compound’s reactivity and interactions.
Uniqueness
N4-(3-Bromophenyl)quinazoline-4,6-diamine is unique due to the presence of the bromine atom at the meta position of the phenyl ring, which influences its chemical reactivity and biological activity . This specific substitution pattern can result in distinct interactions with molecular targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-N-(3-bromophenyl)quinazoline-4,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4/c15-9-2-1-3-11(6-9)19-14-12-7-10(16)4-5-13(12)17-8-18-14/h1-8H,16H2,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQHULBHKPGOAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=NC=NC3=C2C=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40416141 | |
Record name | N4-(3-Bromophenyl)quinazoline-4,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40416141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169205-78-1 | |
Record name | N4-(3-Bromophenyl)quinazoline-4,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40416141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N4-(3-Bromophenyl)quinazoline-4,6-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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